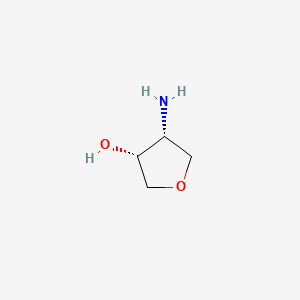

cis-4-Aminotetrahydrofuran-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

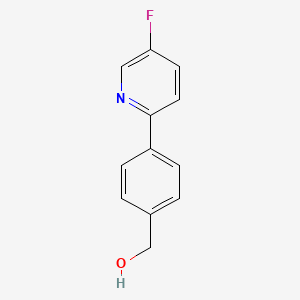

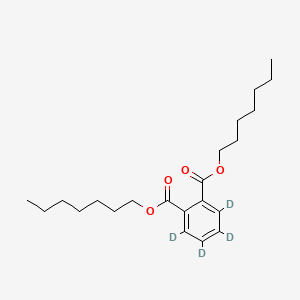

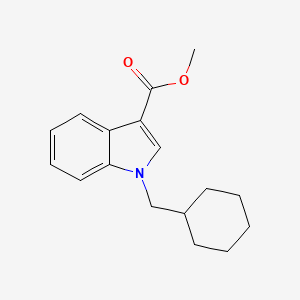

“Cis-4-Aminotetrahydrofuran-3-ol” is a chemical compound with the molecular formula C4H9NO2 . It is also known as "3-Furanol, 4-aminotetrahydro-, hydrochloride (1:1), (3R,4R)-rel-" .

Synthesis Analysis

The asymmetric synthesis of cis-4-Aminotetrahydrofuran-3-ol has been reported in the literature . The diastereoselective conjugate addition of lithium (S)-N-benzyl-N-α-methylbenzylamide has been successfully applied to the first asymmetric syntheses of cis-(3S,4R)- and trans-(3R,4R)-4-aminotetrahydrofuran-3-carboxylic acids .Molecular Structure Analysis

The molecular structure of cis-4-Aminotetrahydrofuran-3-ol can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .Physical And Chemical Properties Analysis

The physical and chemical properties of cis-4-Aminotetrahydrofuran-3-ol can be inferred from its molecular structure. It has a molecular weight of 103.12 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . Its exact mass is 103.063328530 g/mol .Applications De Recherche Scientifique

Cis-Trans Isomerization in Proteins

Cis-trans isomerization of omega dihedrals in proteins is a critical process involved in protein folding, function, and regulation. This isomerization leads to local conformation changes significant for biological processes such as dimerization interfaces, channel gating, and membrane binding. Understanding the mechanisms of cis-trans isomerization can provide insights into protein engineering and the design of molecules like cis-4-Aminotetrahydrofuran-3-ol for specific biological applications (Craveur et al., 2013).

Metathesis Reactions in Synthesis

Metathesis reactions, including ring-closing metathesis (RCM) and cross metathesis (CM), are pivotal in synthesizing cyclic β-amino acids and densely functionalized derivatives. These methodologies could be applied in the synthesis and functionalization of cis-4-Aminotetrahydrofuran-3-ol, providing access to a variety of structurally diverse and biologically active compounds (Kiss et al., 2018).

Cis-Regulatory Elements in Abiotic Stress Responses

Cis-regulatory elements play a significant role in plants' adaptation to abiotic stress, controlling gene expression in response to environmental challenges. These findings highlight the importance of regulatory sequences in stress adaptation, which could be relevant for engineering plants with enhanced stress tolerance using cis-4-Aminotetrahydrofuran-3-ol or derivatives (Ha & Dung, 2016).

Pharmacological and Biological Activities of Sesquiterpene

Nerolidol, a naturally occurring sesquiterpene alcohol with cis and trans isomers, showcases a wide range of pharmacological and biological activities. Its applications across agriculture and medicine due to its anti-inflammatory, anticancer, and antimicrobial properties could provide a model for studying similar compounds like cis-4-Aminotetrahydrofuran-3-ol (Chan et al., 2016).

Orientations Futures

The future directions for research on cis-4-Aminotetrahydrofuran-3-ol could involve further exploration of its antimicrobial properties , as well as its potential applications in the synthesis of other complex molecules. Further studies could also focus on improving the efficiency and selectivity of its synthesis .

Propriétés

IUPAC Name |

(3R,4R)-4-aminooxolan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2,5H2/t3-,4+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQVKXDYSIGDGSY-DMTCNVIQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](CO1)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4R)-4-aminotetrahydrofuran-3-ol | |

CAS RN |

535936-61-9, 153610-11-8 |

Source

|

| Record name | rac-(3R,4R)-4-aminooxolan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3R,4R)-4-Aminooxolan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6'-Chloro-2',3'-dihydro-spiro[1,3-dioxolane-2,4'-[4H]thieno[3,2-e][1,2]thiazine] 1',1'-Dioxide](/img/structure/B568776.png)

![7-(4-methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B568781.png)